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Daunorubicin bromoketal

Cat. No.: B601092
CAS No.: 106401-68-7
M. Wt: 652.5
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Description

Contextualization within Anthracycline Antibiotic Research

Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers, including leukemias and solid tumors. nih.govresearchgate.netnih.gov Daunorubicin (B1662515), the parent compound of daunorubicin bromoketal, was one of the first anthracyclines to be identified and is known for its ability to intercalate into DNA, thereby inhibiting DNA and RNA synthesis in cancer cells. nih.govmedchemexpress.com Research in the field of anthracyclines has been extensive, with over a thousand analogues developed in an effort to enhance efficacy and reduce side effects. nih.gov A significant focus of this research has been on chemical modifications to the core anthracycline structure to overcome challenges such as drug resistance and cardiotoxicity. nih.govmdpi.com The development and study of derivatives like this compound are central to this ongoing effort to refine the therapeutic potential of anthracycline antibiotics. nsf.gov

Significance of Chemical Modification in Drug Discovery

Chemical modification is a cornerstone of modern drug discovery and development. biomedres.usbiomedres.us This strategy involves altering the chemical structure of a known active compound to improve its pharmacological properties, such as potency, selectivity, solubility, and metabolic stability. biomedres.usbiomedres.usdrug-dev.com By making targeted changes to a molecule, medicinal chemists can fine-tune its behavior in a biological system. mdpi.com The process can range from simple alterations, like adding or removing functional groups, to more complex structural transformations. biomedres.usacs.org These modifications can lead to the creation of new drug candidates with improved therapeutic profiles. biomedres.us The study of compounds like this compound provides a practical example of how chemical modification is employed to explore the potential of existing drug classes. ontosight.ai

Chemical and Physical Properties of this compound

The defining feature of this compound is the bromo dimethyl ketal group attached to the aglycone core. ontosight.ai This modification impacts the compound's physicochemical properties, including its solubility and stability. ontosight.ai The presence of the hydrochloride salt form is often utilized to enhance water solubility for pharmaceutical applications. ontosight.aimedchemexpress.com

PropertyValueSource
Molecular FormulaC29H34BrNO11.HCl
Molecular Weight688.94 g/mol
CAS Number106401-68-7 (free base)
SynonymsDaunorubicin bromo dimethyl ketal, hydrochloride; 14-Bromo Dimethyl Ketal Daunorubicin Hydrobromide; Doxorubicin (B1662922) EP Impurity B HCl

Synthesis and Research Findings

This compound is synthesized from daunorubicin through a process that involves bromination and ketalization. Specifically, it can be obtained by reacting an organic acid salt of 4'-epi-daunorubicin (B138715) with a brominating agent in the presence of a ketal agent. google.com Research has shown that the 13-dimethyl ketal of 14-bromodaunorubicin (B1228617) can serve as a key intermediate in the synthesis of other doxorubicin derivatives. nih.gov For instance, through reductive alkylation and subsequent hydrolysis of the intermediate bromoketals, various new doxorubicin analogues have been created. nih.gov

Studies involving the synthesis of daunorubicin conjugates have also utilized related starting materials, highlighting the versatility of these chemically modified anthracyclines in creating novel compounds for biological evaluation. researchgate.net The primary mechanism of action of daunorubicin and its derivatives involves intercalation into DNA and inhibition of topoisomerase II, leading to breaks in DNA strands and ultimately apoptosis. ontosight.aimedchemexpress.com The addition of the bromoketal group may influence the pharmacokinetics of the parent compound, potentially altering its distribution, metabolism, and excretion. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34BrNO11 B601092 Daunorubicin bromoketal CAS No. 106401-68-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34BrNO11/c1-12-23(32)15(31)8-18(41-12)42-17-10-28(37,29(11-30,39-3)40-4)9-14-20(17)27(36)22-21(25(14)34)24(33)13-6-5-7-16(38-2)19(13)26(22)35/h5-7,12,15,17-18,23,32,34,36-37H,8-11,31H2,1-4H3/t12-,15-,17-,18-,23+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMPRCTWUQVCIT-BJRCHLRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CBr)(OC)OC)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CBr)(OC)OC)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34BrNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901099405
Record name (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901099405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106401-68-7
Record name (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106401-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daunorubicin bromoketal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106401687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901099405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAUNORUBICIN BROMOKETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z1AE1LY2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of Daunorubicin Bromoketal

Strategies for Bromoketal Formation

The synthesis of the bromoketal moiety on the anthracycline scaffold is a targeted chemical transformation. A key strategy involves reacting an anthracycline precursor, such as an organic acid salt of 4'-epi-daunorubicin (B138715), with a brominating agent in the presence of a ketal agent. google.com This reaction leads to the formation of the "bromoketal body," which serves as a crucial, albeit sometimes transient, intermediate in the synthesis of other clinically relevant anthracyclines. google.com This process highlights a specific method for introducing the bromo- and ketal functionalities onto the A-ring of the aglycone, a common step in the generation of diverse anthracycline analogs.

Advanced Organic Synthesis Techniques for Anthracycline Derivatives

The synthesis of complex molecules like daunorubicin (B1662515) bromoketal and its relatives relies on a sophisticated toolkit of organic chemistry reactions. Many anthracyclines, including the parent compound daunorubicin, are initially produced through microbial fermentation. google.comnih.gov Chemical transformation of these natural products is then used to create semi-synthetic derivatives. google.com

Key techniques in this field include:

Protection-Deprotection Strategies: The multiple reactive functional groups on the anthracycline molecule, such as hydroxyl and amino groups, necessitate the use of protecting groups to ensure reactions occur at the desired location. For instance, the amino group on the daunosamine (B1196630) sugar is often protected, for example as an N-trifluoroacetyl derivative, to allow for specific modifications at other sites, such as the C-9 acyl group on the aglycone. ontosight.ainih.gov

Glycosylation: The attachment of sugar moieties to the aglycone is a critical step that is fundamental to the biological activity of anthracyclines. ontosight.aimdpi.comuniversiteitleiden.nl The biosynthesis of daunorubicin involves the enzymatic glycosylation of the aglycone ε-rhodomycinone with thymidine (B127349) diphosphate (B83284) (TDP)-daunosamine. mdpi.com Synthetic strategies often mimic this by coupling activated sugar donors to the aglycone. universiteitleiden.nl

Multi-step Transformations: Creating advanced derivatives involves a sequence of reactions that can modify various parts of the molecule, including the aglycone and the sugar. These multi-step pathways allow for the generation of compounds with altered chemical properties and biological activities. ontosight.ai

Role in Synthetic Pathways of Related Anthracyclines

Daunorubicin bromoketal is not typically an end-product but rather plays a significant role as a synthetic intermediate or an impurity in the production of other important anthracyclines.

Intermediate in Epirubicin Synthesis: In the production of epirubicin, a widely used chemotherapeutic agent, a bromoketal derivative serves as a key intermediate. google.com An organic acid salt of 4'-epi-daunorubicin is converted to a bromoketal body, which is then treated under acidic conditions to form a bromoketone. This intermediate is subsequently hydrolyzed to yield epirubicin. google.com This pathway demonstrates the planned use of a bromoketal as a transient species to facilitate specific chemical transformations.

Impurity in Valrubicin Synthesis: this compound has also been identified as an impurity during the synthesis of valrubicin, another anthracycline derivative. ontosight.ai Its formation as an unintended byproduct highlights the chemical reactivity of the anthracycline core and the need for stringent purification methods in pharmaceutical manufacturing.

Design and Synthesis of Novel this compound Analogs

The structural modification of anthracyclines is a major focus of medicinal chemistry, aiming to create new analogs with improved therapeutic profiles. mdpi.com While specific research on derivatizing this compound itself is limited, the extensive work on modifying its parent compound, daunorubicin, provides a clear blueprint for potential synthetic strategies. These strategies can be categorized by the part of the molecule being modified.

Modifications at the Aglycone Moiety

The tetracyclic aglycone offers several sites for chemical modification to alter the molecule's properties.

C-9 Acyl Group Substitution: Researchers have investigated the synthesis of analogs with novel 9-acyl substituents. By converting the N-trifluoroacetyl derivative of daunorubicin to its lithium enolate, it's possible to introduce new alkyl groups at the C-9 position, creating derivatives like the 9-propionyl and 9-isobutyryl analogs. nih.gov

C-8 Position Modification: The introduction of a fluorine atom at the C-8 position of the A-ring has been explored to create analogs with potentially altered DNA-binding properties. researchgate.net

C-4 Demethoxylation: The removal of the methoxy (B1213986) group at the C-4 position of the D-ring leads to the idarubicin (B193468) aglycone, a modification known to increase lipophilicity and cellular uptake, resulting in a broader spectrum of activity. wikipedia.orgacs.org

Modifications at the Daunosamine Sugar Moiety

The daunosamine sugar is a frequent target for chemical derivatization, as its amino group is crucial for activity and provides a convenient handle for modification. mdpi.comresearchgate.net

N-Alkylation and N-Acylation: The 3'-amino group can be readily modified through reactions like reductive amination or acylation. mdpi.comresearchgate.net This approach has been used to create extensive libraries of N-alkylated and N-acylated anthracyclines with the goal of enhancing efficacy and reducing cardiotoxicity. mdpi.com For example, reacting daunorubicin with various polyalkoxybenzaldehydes via reductive amination has yielded derivatives with significantly increased cytotoxicity compared to the parent drug. researchgate.net

Replacement of the Amino Group: More drastic modifications include replacing the 3'-amino group with other functionalities. The synthesis of 3'-azido derivatives of daunorubicin has been shown to produce compounds that can overcome certain mechanisms of drug resistance. usp.br

Formation of Novel Ring Systems: In some syntheses, the daunosamine moiety has been transformed to include new ring systems, such as an oxazoline (B21484) ring, which can lead to increased anticancer activity. nih.govresearchgate.net

Conjugation Strategies for Enhanced Biological Functionality

Conjugation involves attaching the anthracycline to another molecule, such as a peptide or an oligosaccharide, to improve its delivery or targeting. mdpi.commdpi.com

Glycoconjugation: Daunorubicin has been conjugated with spacered N-glycosides of various di- and trisaccharides. researchgate.netresearchgate.net This strategy of creating "neoglycoconjugates" aims to leverage differences in glycosylation between cancer cells and normal cells for improved drug targeting. researchgate.net The synthesis is often achieved by N-monoalkylation of the daunosamine amino group with a bromoacetyl derivative of the desired oligosaccharide. researchgate.net

Peptide-Drug Conjugates (PDCs): Attaching peptides to daunorubicin is another strategy to enhance targeted delivery. mdpi.com For example, bombesin (B8815690) peptide analogs have been conjugated to daunorubicin to target bombesin receptors that are overexpressed on certain cancer cells. mdpi.com These conjugates often use specialized linkers that are designed to be stable in circulation but release the drug payload within the target cell. mdpi.com

Antibody-Drug Conjugates (ADCs): For highly specific targeting, daunorubicin can be attached to monoclonal antibodies that recognize antigens on the surface of cancer cells. Niosomal delivery systems modified with anti-CD123 antibodies have been developed for the targeted delivery of daunorubicin to acute myeloid leukemia cells. nih.gov

Molecular and Cellular Mechanisms of Action of Daunorubicin Bromoketal and Its Analogs

DNA Intercalation Dynamics and Specificity

A principal mechanism of action for daunorubicin (B1662515) and its analogs is the insertion of their planar tetracyclic aglycone ring system between the base pairs of the DNA double helix. ontosight.ainih.gov This intercalation process physically distorts the DNA structure, leading to an unwinding of the helix and subsequent interference with DNA replication and transcription. nih.govnih.gov The daunosamine (B1196630) sugar moiety of the molecule resides in the minor groove of the DNA, further stabilizing the drug-DNA complex.

The binding of anthracyclines to DNA is not random; they exhibit a preference for certain DNA sequences. Doxorubicin (B1662922), for instance, shows a preference for intercalation sites with adjacent GC base pairs, which is likely due to the formation of specific hydrogen bonds between the drug and guanine (B1146940) residues. nih.gov The interaction can be further stabilized by the formation of a covalent bond between doxorubicin and guanine, mediated by cellular formaldehyde. nih.gov Computational models have been developed to analyze the sequence specificity of various doxorubicin analogs, revealing that modifications to the chemical structure can alter binding affinity and selectivity. For example, the removal of the methoxy (B1213986) group at the C(4) position, as in idarubicin (B193468), has been shown to enhance potency and selectivity. nih.gov

The dynamics of this interaction are complex. Fluorescence lifetime imaging microscopy (FLIM) has been used to monitor the intercalation of doxorubicin into the DNA of living cells, revealing rapid changes in the drug's fluorescence lifetime within the first two hours of administration, which suggests significant alterations in the microenvironment of the DNA binding site as apoptosis is initiated. researchgate.net

Parameter Description Significance
Intercalation Insertion of the planar anthracycline ring between DNA base pairs.Disrupts DNA structure, replication, and transcription.
Sequence Specificity Preferential binding to certain DNA sequences (e.g., GC-rich regions).Influences the sites of DNA damage and can affect gene expression.
Stabilization The daunosamine sugar in the minor groove and potential covalent bonds.Enhances the stability of the drug-DNA complex, prolonging its effects.

Topoisomerase Inhibition and DNA Damage Induction

Beyond simple intercalation, daunorubicin and its analogs are potent inhibitors of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. ontosight.ainih.gov These drugs stabilize the transient complex formed between topoisomerase II and DNA, preventing the enzyme from resealing the double-strand breaks it creates to relieve torsional stress. nih.govnih.gov This "poisoning" of the enzyme leads to an accumulation of DNA single- and double-strand breaks, which are highly cytotoxic lesions. nih.govnih.gov

The induction of DNA double-strand breaks (DSBs) by anthracyclines is a critical event leading to cell death. These breaks are not randomly distributed throughout the genome but occur preferentially around the promoters of active genes. nih.govnih.gov This is thought to be a consequence of the increased nucleosome turnover and eviction at these sites, which exposes the DNA and makes it more susceptible to damage. nih.gov The resulting DNA damage activates cellular damage response pathways, such as those involving the ATM and ATR kinases, which in turn phosphorylate checkpoint kinases like CHK1 and CHK2, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net

Studies comparing different anthracycline analogs have shown variations in their ability to induce DNA strand breaks. For example, 4-demethoxy-daunorubicin and 4'-deoxy-4'-iododoxorubicin (B1235279) have been shown to be more potent at inducing DNA breaks than doxorubicin, which may contribute to their enhanced cytotoxicity. aacrjournals.orgaacrjournals.org

Anthracycline Analog Average Number of γ-H2AX Foci per Nucleus
Control 7
Epirubicin 67
Doxorubicin 84
Non-pegylated liposomal doxorubicin 47

This table presents data on the induction of DNA double-strand breaks, measured as γ-H2AX foci, in HL-1 cells after a 2-hour treatment with different anthracyclines. Data adapted from a study by comparative analysis of anthracyclines effects on DNA double strand breaks. researchgate.net

Mechanisms of Reactive Oxygen Species Generation and Oxidative Stress

A significant contributor to both the anticancer activity and the cardiotoxicity of anthracyclines is their ability to generate reactive oxygen species (ROS). The quinone moiety of the anthracycline molecule can undergo redox cycling, a process in which it is reduced to a semiquinone radical by enzymes such as NADPH-cytochrome P450 reductase. ontosight.ainih.gov In the presence of oxygen, this radical is re-oxidized back to the parent quinone, producing superoxide (B77818) anions (O2•−). These can then be converted to other ROS, such as hydrogen peroxide (H2O2) and the highly reactive hydroxyl radical (•OH).

This redox cycling can occur in various cellular compartments, but the mitochondria are a primary site. nih.govplos.org Anthracyclines accumulate in mitochondria due to their high affinity for cardiolipin (B10847521), a phospholipid of the inner mitochondrial membrane. nih.govnih.gov This accumulation can disrupt the mitochondrial electron transport chain, leading to increased electron leakage and ROS production. plos.org Additionally, doxorubicin has been shown to increase the activity of monoamine oxidases (MAOs) in mitochondria, further contributing to ROS generation. nih.gov The resulting oxidative stress can damage cellular components, including lipids (lipid peroxidation), proteins, and DNA, contributing to apoptosis. ontosight.ai

Cellular Apoptotic Pathway Modulation

Daunorubicin and its analogs are potent inducers of apoptosis, or programmed cell death, through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. researchgate.netnih.gov

The intrinsic pathway is largely triggered by the cellular damage caused by the drug, particularly DNA damage and oxidative stress. DNA damage can lead to the activation of the tumor suppressor protein p53, which in turn can upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. spandidos-publications.comphysiology.org These proteins promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. frontiersin.org Cytochrome c then associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9, leading to the activation of executioner caspases like caspase-3 and subsequent cell death. nih.govfrontiersin.org

The extrinsic pathway can also be activated by anthracyclines. This can occur through the upregulation of death receptors like Fas and their ligands (FasL), leading to the recruitment of the adaptor protein FADD and the activation of the initiator caspase-8. nih.govashpublications.org Interestingly, doxorubicin can also activate caspase-8 independently of the Fas receptor. ashpublications.org

Furthermore, daunorubicin has been shown to stimulate the hydrolysis of sphingomyelin (B164518) to generate ceramide, a lipid second messenger that can initiate signaling cascades leading to apoptosis. ashpublications.orgnih.gov

Apoptotic Pathway Key Mediators Mechanism of Activation by Anthracyclines
Intrinsic (Mitochondrial) p53, Bcl-2 family (Bax, Bak), Cytochrome c, Caspase-9, Caspase-3DNA damage, oxidative stress, mitochondrial dysfunction.
Extrinsic (Death Receptor) Fas/FasL, FADD, Caspase-8, Caspase-3Upregulation of death receptors and ligands, Fas-independent caspase-8 activation.
Ceramide Pathway Sphingomyelinase, CeramideStimulation of sphingomyelin hydrolysis.

Impact on Cell Cycle Progression and Regulation

The extensive DNA damage caused by daunorubicin and its analogs triggers the activation of cell cycle checkpoints, primarily leading to cell cycle arrest in the G1 and G2/M phases. nih.gov This arrest provides the cell with time to repair the damage; however, if the damage is too severe, the cell is directed towards apoptosis.

The G2/M arrest is a characteristic response to anthracycline treatment. ashpublications.orgnih.gov It is mediated by the DNA damage response pathway, which leads to the phosphorylation and inactivation of the Cdc25C phosphatase. researchgate.net Inactivated Cdc25C is unable to dephosphorylate and activate the cyclin B1/CDK1 complex, which is essential for entry into mitosis. ashpublications.org

In addition to the G2/M block, anthracyclines can also induce a G1 arrest, often through a p53-dependent mechanism. nih.gov Activated p53 can induce the expression of the CDK inhibitor p21, which binds to and inhibits cyclin E/CDK2 and cyclin D/CDK4/6 complexes, thereby preventing the cell from progressing through the G1 phase. spandidos-publications.com

Effects on Gene Expression and Transcriptional Activity

Daunorubicin and its analogs can significantly alter gene expression through several mechanisms. By intercalating into DNA, these drugs can physically obstruct the binding of transcription factors and RNA polymerase to promoter and enhancer regions, thereby inhibiting gene transcription. nih.gov Studies in yeast have shown that daunorubicin can selectively down-regulate genes involved in metabolic pathways like glycolysis by impairing the binding of specific transcription factors. nih.gov

In acute myeloid leukemia (AML) cells, daunorubicin has been shown to induce rapid and broad changes in gene expression, affecting genes that control cell proliferation, death, and inflammation. oup.commdpi.com These transcriptional changes are preceded by the deSUMOylation of chromatin proteins, including transcription factors and chromatin organizers, suggesting that anthracyclines can also modulate gene expression through post-translational modifications of regulatory proteins. oup.com

Furthermore, anthracyclines can influence gene expression through epigenetic modifications. Doxorubicin has been shown to alter DNA methylation patterns and histone modifications. nih.govoup.com For example, doxorubicin treatment can lead to an increase in H3K27ac, a histone mark associated with active gene transcription, at the promoters of cardiotoxicity-related genes. nih.gov

Molecular Interactions with Cellular Components beyond DNA (e.g., Membranes, Enzymes)

While DNA is a primary target, the biological effects of daunorubicin and its analogs are also mediated by their interactions with other cellular components.

Cellular Membranes: Anthracyclines can bind to and accumulate in cellular membranes, particularly those rich in anionic phospholipids (B1166683) like phosphatidylserine (B164497) and cardiolipin. royalsocietypublishing.orgacs.org The interaction with cardiolipin in the inner mitochondrial membrane is particularly significant, as it leads to the accumulation of the drug in mitochondria, contributing to mitochondrial dysfunction and oxidative stress. nih.govmdpi.com This interaction can alter membrane fluidity and permeability, disrupting ion transport and other membrane-associated processes. nih.gov

Enzymes: Beyond topoisomerase II, anthracyclines can inhibit other enzymes. For instance, doxorubicin has been shown to inhibit carnitine palmitoyl (B13399708) transferase I (CPT I), a mitochondrial enzyme involved in fatty acid oxidation. nih.gov This inhibition can lead to a shift in cellular metabolism.

Influence on Endothelial Cell Biology

The vascular endothelium is a critical interface in the circulatory system, and its response to chemotherapeutic agents is a significant area of study. Anthracyclines, including daunorubicin and its analogs, are known to exert considerable effects on endothelial cells. nih.govtandfonline.comwiley.com

A primary consequence of anthracycline interaction with endothelial cells is the induction of apoptosis, or programmed cell death. nih.govtandfonline.com Studies on human coronary artery endothelial cells have shown that daunorubicin and its analog idarubicin decrease cell viability and significantly elevate the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govtandfonline.com This pro-apoptotic effect is often mediated by the tumor suppressor protein p53, with daunorubicin treatment leading to a notable increase in p53 protein levels in endothelial cells. nih.govtandfonline.com

Different anthracycline analogs can exhibit varying degrees of endothelial toxicity. For instance, while doxorubicin, daunorubicin, and idarubicin all induce apoptosis, the liposomal formulation of doxorubicin has been found to have a minimal effect on endothelial cell viability and caspase-3 activation. nih.gov This difference is partly attributed to the differential effects on the anti-apoptotic protein Mcl-1; its expression is significantly decreased by the standard analogs but remains unaltered by the liposomal version. nih.gov

Beyond direct apoptosis, anthracyclines can disrupt the normal functioning of endothelial cells. Daunorubicin has been observed to dose-dependently increase the exposure of phosphatidylserine on the surface of human umbilical vein endothelial cells, which enhances their procoagulant activity. selleckchem.com It also stimulates the release of highly procoagulant endothelial microparticles. selleckchem.com Furthermore, anthracyclines can interfere with the balance of nitric oxide and superoxide, crucial for vascular homeostasis, by binding to endothelial nitric oxide synthase (eNOS) and increasing superoxide formation. wiley.com This can lead to endothelial dysfunction. wiley.comd-nb.info

The structural characteristics of anthracycline analogs, such as their polarity, can influence their interaction with the endothelial barrier and subsequent cellular uptake. nih.govaacrjournals.org The passage of these drugs across the endothelium is a complex process involving not just the cell membrane but also histological structures like fenestrae. aacrjournals.org Modifications to the daunorubicin molecule, therefore, have the potential to alter these interactions, influencing both efficacy and endothelial toxicity.

Table 2: Comparative Effects of Daunorubicin and its Analogs on Endothelial Cells

Compound/AnalogEffect on Cell ViabilityCaspase-3 Activationp53 InductionMcl-1 ExpressionReference
DaunorubicinDecreasedSignificantly IncreasedIncreasedDecreased nih.govtandfonline.com
IdarubicinDecreasedSignificantly IncreasedIncreasedDecreased nih.govtandfonline.com
DoxorubicinDecreasedSignificantly IncreasedMaximally IncreasedDecreased nih.govtandfonline.com
Doxil (Liposomal Doxorubicin)No Significant ChangeMinimally IncreasedMinimalUnaltered nih.gov

Preclinical Efficacy Studies of Daunorubicin Bromoketal in Model Systems

In Vitro Cytotoxic Activity in Cancer Cell Lines

The initial step in evaluating a potential anticancer compound involves in vitro studies using established cancer cell lines to determine its cytotoxic effects.

Daunorubicin (B1662515) and its derivatives are known to inhibit cell proliferation and induce programmed cell death, or apoptosis. mdpi.com The parent compound, daunorubicin, has been shown to trigger apoptosis in human leukemic cell lines such as HL-60 and U-937. nih.govselleckchem.com This process is a key indicator of chemotherapeutic potential. It is mechanistically expected that Daunorubicin bromoketal would also induce apoptosis, but specific studies confirming and quantifying this effect through methods like flow cytometry or western blot analysis for apoptotic markers have not been published. ontosight.ai

Evaluation Across Diverse Tumor Cell Lines (e.g., Leukemia, Lung, Colon)

In Vivo Antitumor Efficacy in Animal Models

Following in vitro validation, promising compounds are typically advanced to in vivo studies using animal models to assess their antitumor efficacy in a complex biological system.

Murine xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard tool for evaluating anticancer drugs. nih.govnih.gov These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism. While various daunorubicin formulations and conjugates have been tested in xenograft models of breast cancer and glioma, there is no specific published data on the antitumor efficacy of this compound in these systems. e-century.usnih.gov

Syngeneic models, in which tumor cells of murine origin are implanted into immunocompetent mice of the same strain (e.g., C1498 leukemia cells in C57BL/6 mice), are crucial for studying the interplay between the therapeutic agent, the tumor, and the host immune system. crownbio.commdpi.com These models are particularly relevant for hematological malignancies. A review of the literature did not yield any studies assessing the efficacy of this compound in syngeneic leukemia models.

The location of tumor implantation can significantly impact tumor growth, metastasis, and response to therapy. nih.gov Subcutaneous models, where tumor cells are implanted under the skin, are easier to establish and monitor. herabiolabs.comreactionbiology.com In contrast, orthotopic models, where cells are implanted in the organ of origin (e.g., colon cancer cells in the cecum), better replicate the tumor microenvironment and metastatic patterns of human cancer. nih.govherabiolabs.comlidebiotech.comnih.gov

Studies on other daunorubicin bioconjugates have shown that efficacy can be highly dependent on the tumor model, with one study reporting a more pronounced antitumor effect on subcutaneously implanted human HT-29 colon cancer compared to a less significant effect on orthotopically developed murine C26 colon tumors. nih.gov Such comparative studies are critical for understanding a compound's potential, but no such data is available for this compound.

Mechanisms of Drug Resistance and Strategies for Overcoming Them

Efflux Pump Mediated Resistance (e.g., P-glycoprotein, ABC Transporters)

A primary mechanism of resistance to daunorubicin (B1662515) involves the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). mdpi.com P-gp functions as a transmembrane efflux pump, actively expelling a wide array of chemotherapy drugs, including daunorubicin, from the cell, thereby reducing their intracellular concentration and efficacy. mdpi.commdpi.com Studies have shown that in daunorubicin-resistant leukemia cell lines, P-gp is often overexpressed, and the resistance can be partially reversed by P-gp inhibitors like verapamil. nih.gov

The lipophilicity of an anthracycline can influence its interaction with P-gp. vumc.nl While more lipophilic analogs might have a faster passive uptake into the cell, the rate of P-gp-mediated efflux can also increase. vumc.nl The structural modification in Daunorubicin bromoketal, specifically the addition of a bromo and two methoxy (B1213986) groups, alters its chemical properties, which could potentially affect its interaction with P-gp. However, direct studies on whether this compound is a substrate for P-gp or other ABC transporters are not currently available.

Alterations in Topoisomerase Activity and Expression

The primary intracellular target of daunorubicin is topoisomerase II, an enzyme crucial for DNA replication and transcription. Daunorubicin intercalates into DNA and stabilizes the topoisomerase II-DNA complex, leading to DNA strand breaks and ultimately cell death. A well-established mechanism of resistance is the decreased activity or expression of topoisomerase II in cancer cells. nih.gov For instance, a daunorubicin-resistant leukemia cell line, K562/D1-9, exhibited decreased topoisomerase II activity compared to its drug-sensitive parent line. nih.gov

Chemical modifications to the daunorubicin molecule can significantly impact its ability to inhibit topoisomerase. researchgate.net While the biological activity of this compound is not well-characterized, its structural difference from the parent compound suggests that its interaction with topoisomerase II could be altered. However, no specific research has been published on the topoisomerase-inhibiting activity of this compound.

Modulation of Apoptotic Pathways and Tumor Suppressor Genes (e.g., p53)

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many chemotherapeutic agents, including daunorubicin, exert their effects by inducing apoptosis. ontosight.ai Cancer cells can develop resistance by altering apoptotic pathways. The tumor suppressor gene p53 plays a crucial role in this process by transcribing pro-apoptotic proteins like Puma and Noxa in response to DNA damage. nih.gov

In some daunorubicin-resistant cell lines, a lack of p53 activation has been observed. d-nb.infonih.gov For example, in the SUP-B15 acute lymphoblastic leukemia cell line, resistance to daunorubicin was correlated with a lack of p53 phosphorylation and activation. d-nb.infonih.gov The ability of this compound to induce apoptosis and its dependence on functional p53 pathways have not been investigated.

Table 1: Key Proteins in Apoptotic Pathways and Drug Resistance

ProteinFunction in ApoptosisRole in Daunorubicin Resistance
p53 Tumor suppressor; induces apoptosis in response to DNA damage. nih.govresearchgate.netMutations or inactivation can lead to resistance by preventing apoptosis. d-nb.infonih.gov
Puma Pro-apoptotic Bcl-2 family protein; transcriptional target of p53. nih.govReduced expression can inhibit p53-mediated apoptosis.
Noxa Pro-apoptotic Bcl-2 family protein; transcriptional target of p53. nih.govReduced expression can contribute to apoptosis evasion.
Bcl-2 Anti-apoptotic protein. acs.orgOverexpression can prevent apoptosis and confer resistance. acs.org

DNA Repair Mechanism Enhancements

Daunorubicin induces DNA double-strand breaks (DSBs), a highly toxic form of DNA damage. d-nb.info Cells possess sophisticated DNA damage response (DDR) mechanisms to repair such lesions. frontiersin.org Enhanced DNA repair capacity is a known mechanism of resistance to DNA-damaging agents. mdpi.com Cancer cells can upregulate DNA repair proteins, allowing them to more efficiently repair the damage caused by daunorubicin and evade cell death. frontiersin.org

For example, the B lymphocyte-derived cell line SUP-B15 exhibited delays in DSB repair and significant resistance to daunorubicin. d-nb.infonih.gov This suggests that the efficiency of DNA repair pathways can directly impact sensitivity to the drug. The effect of this compound on DNA and whether it can be countered by cellular DNA repair mechanisms is currently unknown.

Role of Signaling Pathways in Resistance Development (e.g., Protein Kinase C)

Cellular signaling pathways play a critical role in regulating cell survival, proliferation, and death, and their dysregulation is a hallmark of cancer. nih.gov Several signaling pathways have been implicated in resistance to daunorubicin. One notable example is the Protein Kinase C (PKC) family of enzymes. sigmaaldrich.com

Overexpression of certain PKC isoforms, such as PKC epsilon, has been linked to poor outcomes in acute myeloid leukemia (AML) and promotes daunorubicin resistance. frontiersin.orgnih.gov Mechanistically, PKC epsilon can upregulate the expression of the P-gp efflux pump, leading to reduced intracellular drug concentrations. frontiersin.orgnih.gov The activation of PKC can phosphorylate P-gp, enhancing its drug-pumping activity. nih.gov The influence of this compound on PKC or other signaling pathways involved in drug resistance has not been studied.

Table 2: Signaling Pathways Implicated in Daunorubicin Resistance

Signaling Pathway / ComponentRole in Resistance
Protein Kinase C (PKC) Can upregulate and enhance the activity of P-glycoprotein, leading to increased drug efflux. frontiersin.orgnih.govnih.gov
PI3K/AKT Pathway Activation can lead to the upregulation of P-glycoprotein. nih.gov
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) High expression can lead to resistance to daunorubicin. researchgate.net

Development of this compound Analogs to Circumvent Resistance

The development of new anthracycline analogs is a key strategy to overcome drug resistance and reduce toxicity. ontosight.airesearchgate.net Modifications to the daunorubicin structure, particularly at the sugar moiety or the aglycone, can alter the drug's interaction with resistance-conferring proteins like P-gp or its cellular targets. acs.orgmdpi.com For instance, some novel disaccharide analogs of doxorubicin (B1662922) have shown activity against doxorubicin-resistant tumors. researchgate.net

While research is ongoing to develop daunorubicin derivatives that can circumvent resistance, there is no published information on the development of analogs specifically derived from this compound. ontosight.aimdpi.com The focus of analog development has been on well-characterized parent compounds like daunorubicin and doxorubicin. researchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Chemical Modifications with Biological Activity Profiles

The biological activity of daunorubicin (B1662515) and its analogs is intricately linked to their chemical structure. Modifications to the tetracyclic aglycone or the daunosamine (B1196630) sugar moiety can dramatically alter cytotoxicity, DNA binding affinity, and interaction with topoisomerase II. ineosopen.org The core mechanism of action involves intercalation into DNA and the subsequent inhibition of topoisomerase II, leading to DNA strand breaks. ineosopen.org

The primary amino group at the C-3' position of the daunosamine sugar is crucial for the biological activity of the entire molecule. ineosopen.org Its conversion to an amide, for instance, significantly diminishes the cytotoxic effect and reduces its affinity for DNA binding. ineosopen.org The aglycon itself serves as the intercalating part, while the sugar moiety binds in the minor groove of DNA and is responsible for base-pair selectivity. semanticscholar.org

Research into various analogs has demonstrated that even minor structural changes can lead to significant differences in biological profiles. For example, the introduction of different substituents at the C-14 position, which distinguishes doxorubicin (B1662922) from daunorubicin, has a profound impact on the spectrum of activity. researchgate.net

Impact of Functional Groups and Stereochemistry on Efficacy

The stereochemistry of the daunosamine sugar is a critical determinant of biological efficacy. Changes in the stereochemistry of a single group on the pyran ring can result in a potent derivative with potentially reduced cardiotoxicity. biomedpharmajournal.org The orientation of the amino group on the sugar moiety is particularly important for optimal interaction within the ternary complex of the drug, DNA, and topoisomerase II. researchgate.net

Studies on 3'-epidaunorubicin, where the amino group has a different stereochemical orientation compared to daunorubicin, have shown a marked difference in the sequence specificity of DNA cleavage. researchgate.net This highlights the critical role of the 3' position in the interaction with DNA. Furthermore, the 4'-hydroxyl group of the sugar is also an important determinant for activity. nih.gov

Modifications to the C-3' amino group have been a key area of investigation. Replacing the primary amino group with a trisubstituted amidino group, for example, has been explored as a strategy to synthesize derivatives with an enhanced ability to form covalent adducts with DNA. nih.govresearchgate.net

Influence of Lipophilicity and Electronic Character on Potency

The development of N-amino acid and dipeptide derivatives of daunorubicin has shown that increased hydrophobicity can lead to superior antitumor activity in certain models, potentially due to hydrolysis by enzymes present at the tumor site. acs.org

CompoundModificationEffect on LipophilicityImpact on Activity
Idarubicin (B193468)Removal of C-4 methoxy (B1213986) groupIncreased5-6 times more potent than daunorubicin. bccancer.bc.ca
N-L-Leu-DNRAddition of L-LeucineIncreasedIncreased therapeutic activity on subcutaneously inoculated L1210 leukemia. acs.org
2-pyrrolino-DoxModification at C-3'IncreasedMore pronounced myelotoxicity. d-nb.info

Positional Effects of Substitution on DNA Binding Specificity and Cellular Uptake

The position of substituents on the daunorubicin scaffold has a direct impact on its interaction with DNA and its ability to enter cells. The sugar moiety, particularly the C-3' amino group, is crucial for DNA binding and base-pair selectivity. semanticscholar.org

Cellular uptake is also highly dependent on the structural modifications. For example, analogs with a modified daunosamine moiety, such as those with a trisubstituted amidino group, have been shown to have different cellular uptake profiles compared to the parent drug. nih.govresearchgate.net In some cases, a decrease in cytotoxic activity was not directly related to cellular uptake, suggesting that other factors, such as the mechanism of DNA damage, are also at play. nih.gov

Position of SubstitutionModificationEffect on DNA Binding/Cellular Uptake
C-3' (Sugar)Epimerization of amino groupAltered DNA cleavage sequence specificity. researchgate.net
C-3' (Sugar)Replacement of amino group with trisubstituted amidino groupLower cytotoxicity, not related to cellular uptake. nih.gov
C-14 (Aglycone)Hydroxylation (Doxorubicin vs. Daunorubicin)Altered spectrum of activity. researchgate.net
C-4 (Aglycone)Removal of methoxy group (Idarubicin)Increased lipophilicity and potency. bccancer.bc.ca

Application of Computational Models (e.g., CoMFA, CoMSIA) in SAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are powerful tools for understanding the SAR of anthracyclines. These 3D-QSAR methods correlate the biological activity of a series of compounds with their 3D structural and physicochemical properties. researchgate.netnih.gov

CoMFA and CoMSIA generate contour maps that visualize the regions around a molecule where changes in steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would influence biological activity. researchgate.netnih.gov For example, a CoMFA analysis might reveal that bulky substituents in a particular region increase activity, while another region might require electropositive groups for optimal potency. nih.gov

Advanced Drug Delivery Systems for Daunorubicin Bromoketal in Preclinical Research

Nanoparticle Encapsulation Strategies (e.g., Liposomes, Polymeric Nanoparticles, Carbon Nanotubes)

While no studies were identified for Daunorubicin (B1662515) bromoketal, extensive research has been conducted on encapsulating Daunorubicin in various nanoparticles to improve its therapeutic index.

Liposomes: Liposomal formulations of Daunorubicin have been developed to alter the drug's pharmacokinetic profile and reduce toxicity. researchgate.net For instance, a formulation of liposomes containing Daunorubicin demonstrated the ability to induce cell death in human colorectal cancer cells more effectively than the free drug. brieflands.com Another well-known liposomal formulation, CPX-351, co-encapsulates Daunorubicin and Cytarabine (B982) at a synergistic 1:5 molar ratio. dovepress.comnih.gov This nanoscale liposome (B1194612) protects the drugs from metabolic degradation, prolongs their half-life, and maintains the synergistic ratio for over 24 hours after administration. dovepress.comnih.gov Preclinical studies in mouse leukemia models showed that CPX-351 had significantly greater antitumor activity than separate liposomal doses of the individual drugs. dovepress.com

Polymeric Nanoparticles: Polymeric nanoparticles (PNPs) are valued for their stability and ability to provide controlled release. nih.gov They can be synthesized from biodegradable polymers like polylactic-co-glycolic acid (PLGA). ekb.eg Studies on Daunorubicin-loaded casein nanoparticles showed particle sizes between 127 and 167 nm and a pH-dependent drug release, suggesting their potential as carriers for prolonged delivery. mdpi.com These nanoparticles are designed to be between 10 and 100 nm to effectively use the enhanced permeability and retention (EPR) effect for tumor targeting. nih.gov

Carbon Nanotubes (CNTs): Functionalized carbon nanotubes (f-CNTs) are explored as carriers for chemotherapeutic agents due to their large surface area. nih.govoatext.com Theoretical and experimental studies have examined the absorption of Daunorubicin onto CNTs with hydroxyl (-OH) and carboxyl (-COO-) groups. nih.gov These studies suggest that CNTs functionalized with -OH groups are particularly suitable for absorbing Daunorubicin. nih.gov The unique properties of CNTs, such as their ability to be loaded with a high number of drug molecules, make them a promising platform for drug delivery. nih.govjchr.org

pH-Responsive and Stimuli-Responsive Delivery Systems

Stimuli-responsive systems, particularly those sensitive to pH, are designed to release their payload in the acidic tumor microenvironment (pH 6.5-6.8) or within acidic cellular compartments like endosomes and lysosomes (pH 5.0-5.5). nih.govmedcraveonline.com

While no data exists for Daunorubicin bromoketal, pH-sensitive liposomes have been developed for Daunorubicin. These liposomes are stable at physiological pH (7.4) but become unstable in acidic conditions, leading to rapid drug release. mdpi.com A study using DOPE-based pH-sensitive liposomes loaded with Daunorubicin showed high encapsulation efficiency (>90%), a size of approximately 94 nm, and fast release at acidic pH. mdpi.com Similarly, Daunorubicin has been loaded into aptamer-modified gold nanoparticles that demonstrate a pH-dependent release, with a higher rate at pH 5.5 compared to pH 7.4. nih.gov Polymeric systems, such as those using poly(β-aminoester) (PbAE), also exhibit strong pH-dependent solubility and have been used to create pH-responsive delivery vehicles.

Targeted Delivery Approaches in Preclinical Models (e.g., Ligand Conjugation)

Targeted delivery aims to increase drug concentration at the tumor site while minimizing exposure to healthy tissues. This is often achieved by conjugating ligands to the nanocarrier that bind to specific receptors overexpressed on cancer cells.

For Daunorubicin, aptamers have been used as targeting ligands. The sgc8 aptamer, which targets protein tyrosine kinase-7 (PTK7), has been used for the specific delivery of Daunorubicin to T-cell acute lymphoblastic leukemia cells. nih.gov In a preclinical model, the sgc8-daunorubicin complex was effectively internalized by target cells (Molt-4, PTK7+) but not by non-target cells (U266, PTK7-). nih.gov Another study used sgc8c aptamer-modified gold nanoparticles for the targeted and controlled release of Daunorubicin to Molt-4 cells, which showed greater cytotoxicity to target cells compared to the free drug. nih.gov Dual-targeting liposomes conjugated with mannose (MAN) and transferrin have also been developed to enhance the transport of encapsulated Daunorubicin across the blood-brain barrier and target glioma cells. nih.gov

Influence on Preclinical Pharmacokinetics and Biodistribution

Encapsulating drugs like Daunorubicin in nanocarriers significantly alters their preclinical pharmacokinetic (PK) and biodistribution profiles. The goal is to increase drug circulation time, enhance tumor accumulation, and reduce distribution to sensitive organs like the heart.

Liposomal formulations of Daunorubicin, such as CPX-351, demonstrate a markedly increased elimination half-life compared to the free drugs. dovepress.com In a phase I study, the median half-life for the liposomal formulation was 31.1 hours for cytarabine and 21.9 hours for daunorubicin, with the drugs detectable for over 7 days. nih.gov Biodistribution studies are essential for understanding where nanoparticles accumulate in the body. uio.no Studies with various nanoparticles show that size is a critical factor; larger particles (>200 nm) are often cleared by the liver and spleen, while smaller particles can circulate longer and distribute to more tissues. uio.nomdpi.com Preclinical PK and biodistribution studies in animal models, such as mice and rats, are crucial for predicting human PK and determining appropriate dosing for clinical trials. mdpi.commdpi.com For instance, studies with 89Zr-labeled pembrolizumab (B1139204) in rodents showed the tracer accumulated most in the liver and spleen. nih.gov

Strategies for Overcoming Biological Barriers in Model Systems

Drug delivery systems face numerous biological barriers, including clearance by the immune system, penetration through dense tumor tissue, and crossing physiological barriers like the blood-brain barrier (BBB). nih.govfrontiersin.org

Strategies to overcome these barriers for nanocarriers include surface modification with hydrophilic polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation. PEGylation creates a hydrophilic shield that reduces opsonization (the process by which nanoparticles are marked for clearance by the immune system) and prolongs circulation time. nih.gov To improve penetration into tumors, some systems are designed to change size or respond to the tumor microenvironment. frontiersin.org

Overcoming the BBB is a significant challenge. Strategies include the osmotic disruption of the barrier, modifying drugs to be more lipophilic, or using receptor-mediated transcytosis. nih.gov For example, dual-targeting liposomes using ligands for transferrin and mannose receptors have been shown to enhance the transport of encapsulated Daunorubicin across in vitro and in vivo models of the BBB. nih.gov The size of nanoparticles is also critical for BBB penetration, with studies showing that smaller nanoparticles (e.g., 70 nm) achieve higher drug accumulation in the brain compared to larger ones. mdpi.com

Preclinical Combination Therapy Research Involving Daunorubicin Bromoketal

Overcoming Drug Resistance through Combined Therapeutic ApproachesNo literature was found to support or describe the use of Daunorubicin (B1662515) bromoketal in combination strategies to overcome drug resistance in cancer cells.

Concluding Remarks

While the broader field of combination therapy is a cornerstone of modern oncology, with continuous efforts to identify new synergistic drug pairings and overcome resistance, there is currently no scientific basis to provide an article on the preclinical combination therapy research of "Daunorubicin bromoketal". Future publications may shed light on this specific compound, but at present, it remains outside the scope of documented scientific inquiry.

Table of Compound Names

Since no article could be generated based on the specific query, a table of compound names is not applicable.

Computational and Theoretical Studies of Daunorubicin Bromoketal

Molecular Docking and Dynamics Simulations of Drug-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a drug molecule and its biological target. For anthracyclines like daunorubicin (B1662515), the primary targets are DNA and topoisomerase II. These simulations provide insights into the binding affinity, specific molecular interactions, and conformational changes that occur upon binding.

However, a detailed search of scientific databases yields no specific molecular docking or molecular dynamics simulation studies focused exclusively on daunorubicin bromoketal. While the general mechanism is presumed to be DNA intercalation, similar to daunorubicin, the specific influence of the bromoketal group on binding energies, interaction with specific DNA base pairs, or its effect on the DNA-topoisomerase II complex has not been computationally modeled in available research. ontosight.ai

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and reaction mechanisms of molecules. These calculations could provide a deeper understanding of how the bromo dimethyl ketal modification on the daunorubicin structure influences its electronic properties, stability, and potential for chemical reactions within a biological environment. ontosight.ai

Predictive Modeling of Biological Activity (e.g., QSAR, Machine Learning)

Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning algorithms are used to build predictive models that correlate the chemical structure of compounds with their biological activity. These models can be used to predict the efficacy of new, untested analogs.

A thorough review of the literature indicates that no QSAR or machine learning models have been developed specifically for predicting the biological activity of this compound or its derivatives. Developing such models would require a dataset of structurally related compounds with experimentally determined biological activities, which does not appear to have been compiled and published for this specific class of derivatives.

In Silico Design of Novel this compound Analogs

In silico design involves the use of computational methods to design novel molecules with potentially improved properties, such as enhanced efficacy, reduced toxicity, or better pharmacokinetic profiles. This process often utilizes the insights gained from molecular docking, dynamics simulations, and QSAR models.

As there is a lack of foundational computational studies on this compound itself, there are consequently no published reports on the in silico design of novel analogs based on its structure. The design of new derivatives remains a hypothetical exercise without the initial computational characterization of the lead compound.

Future Directions and Research Gaps in Daunorubicin Bromoketal Studies

Exploration of Undiscovered Mechanisms of Action

The established mechanisms of action for daunorubicin (B1662515) and its analogs primarily involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS) that induce cellular damage. patsnap.combccancer.bc.caresearchgate.net However, the precise impact of the bromoketal modification on these activities, and the potential for novel mechanisms, remains a significant research gap.

Future investigations should prioritize elucidating how the bromoketal moiety alters the molecule's interaction with its biological targets. The unique steric and electronic properties of the bromo dimethyl ketal group could influence the stability of the drug-DNA-topoisomerase II ternary complex, a critical step in its cytotoxic effect. ontosight.ainih.gov Furthermore, while some daunorubicin derivatives have been shown to induce apoptosis through pathways independent of cell cycle arrest, it is unknown if daunorubicin bromoketal shares this characteristic. aacrjournals.org Research is needed to explore whether it triggers unique apoptotic signaling cascades or interacts with novel protein targets. Another area of interest is its effect on cellular membranes; anthracyclines are known to have an affinity for cell membranes, and the bromoketal group could modulate these interactions, affecting membrane-bound signaling proteins and ion transport in ways distinct from the parent drug. patsnap.comeur.nl

Table 1: Potential Areas for Mechanistic Exploration of this compound

Research Area Rationale Potential Impact
Topoisomerase II Interaction The bromoketal group may alter the binding affinity and stabilization of the topoisomerase II-DNA complex. Could lead to increased potency or a different spectrum of activity.
Apoptotic Pathway Analysis Investigate if apoptosis is induced via novel, non-canonical pathways, independent of traditional DNA damage responses. aacrjournals.org Identification of new therapeutic targets and understanding of resistance circumvention.
Cell Membrane Interactions The lipophilicity and structure of the bromoketal moiety could lead to unique interactions with the cell membrane and its components. eur.nl May reveal effects on cellular signaling and transport processes previously uncharacterized for anthracyclines.
Gene Expression Regulation Beyond intercalation, the derivative may uniquely alter the binding of transcription factors, leading to a distinct gene expression signature. patsnap.com Could uncover specific pathways that are more effectively targeted by the modified drug.

Development of Advanced In Vitro and Ex Vivo Research Models (e.g., Organoids, 3D Bioprinting)

Traditional two-dimensional (2D) cell culture models have limitations in replicating the complex architecture and microenvironment of solid tumors. mdpi.com This can lead to poor prediction of a drug's in vivo efficacy and toxicity. The development of advanced three-dimensional (3D) models, such as patient-derived organoids and 3D bioprinted tissues, offers a more physiologically relevant platform for preclinical drug evaluation. nih.govnih.gov

A significant future direction is the adoption of these models to study this compound. Tumor organoids, which retain the cellular heterogeneity and structural organization of the original tumor, could provide crucial insights into the compound's activity against specific cancer subtypes. por-journal.com 3D bioprinting allows for the creation of complex, multi-cellular tissue-mimetic structures that can incorporate stromal cells and extracellular matrix components, enabling the study of drug penetration, efficacy, and resistance in a context that more closely resembles a human tumor. mdpi.comnih.gov These models have been successfully used to test other anthracyclines, like doxorubicin (B1662922), and have shown differences in drug sensitivity compared to 2D cultures, highlighting their potential to yield more predictive data. mdpi.comresearchgate.net Applying this technology to this compound would be a critical step in its preclinical development, allowing for high-throughput screening and detailed investigation of its effects on tumor invasion and metastasis. por-journal.comfrontiersin.org

Integration of Multi-Omics Data in Mechanistic Investigations

To gain a comprehensive understanding of the cellular response to this compound, future research must move beyond single-endpoint assays and embrace a systems-biology approach. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, global view of the drug's impact on cellular pathways.

Proteomic studies on cells treated with daunorubicin and its derivatives have already identified alterations in molecular chaperones and metabolism-related proteins. plos.orgnih.gov Expanding this to a multi-omics analysis for this compound could reveal its unique molecular signature. For instance, transcriptomic analysis (RNA-seq) could identify genes and non-coding RNAs whose expression is specifically altered by the drug, while metabolomics could uncover shifts in cellular metabolism, such as changes in glycolysis or lipid metabolism. remedypublications.com Integrating these datasets can uncover novel mechanisms of action, identify biomarkers that predict patient response, and reveal potential off-target effects. diva-portal.org Such analyses have been applied to study resistance to standard AML therapies that include daunorubicin, successfully identifying novel resistance mechanisms and predictive features. diva-portal.orgmdpi.comresearchgate.net Applying a similar strategy to this compound is a logical and necessary step to fully characterize its biological activity. haematologica.org

Novel Approaches for Overcoming Complex Drug Resistance Phenotypes

A primary goal for developing new anthracycline derivatives is to overcome the multifactorial drug resistance that often leads to treatment failure. nih.gov The most well-characterized mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), which actively pump the drug out of cancer cells. nih.govnih.gov

Future research must rigorously evaluate whether this compound is a substrate for these efflux pumps. Structural modifications to anthracyclines, particularly on the sugar moiety, have been shown to circumvent this type of resistance. aacrjournals.orgresearchgate.net It is critical to determine if the bromoketal modification similarly reduces recognition by ABC transporters, thereby allowing the drug to accumulate in resistant cells. Beyond efflux pumps, other resistance mechanisms include altered topoisomerase II activity and enhanced DNA repair. nih.gov Studies should investigate the efficacy of this compound in cell lines with these specific resistance profiles. Furthermore, exploring combination therapies represents a promising strategy. For example, co-administration of agents that inhibit glycolysis, such as 3-bromopyruvate, has been shown to enhance daunorubicin's cytotoxicity by depleting the ATP needed to fuel efflux pumps. e-century.us Investigating synergistic combinations of this compound with resistance modulators or other chemotherapeutics could unlock its full therapeutic potential. nih.govnih.gov

Table 2: Research Strategies to Address Drug Resistance with this compound

Research Strategy Objective Expected Outcome
Efflux Pump Substrate Analysis Determine if this compound is recognized and transported by major ABC transporters (e.g., P-gp, MRP1). aacrjournals.org Clarify its potential efficacy in multidrug-resistant (MDR) cancers.
Activity in Resistant Cell Lines Test cytotoxicity against cell lines with known resistance mechanisms (e.g., topoisomerase II mutations, enhanced DNA repair). nih.gov Define the spectrum of activity against various forms of resistance.
Combination Therapy Screening Identify synergistic interactions with other agents, such as efflux pump inhibitors or drugs targeting cancer metabolism. e-century.usnih.gov Develop more effective treatment regimens and overcome resistance.
Apoptosis Pathway in Resistant Cells Investigate if the drug can induce apoptosis in resistant cells that are refractory to the parent compound's mechanisms. Uncover alternative cell death pathways that can be exploited therapeutically.

Expanding the Scope of Targeted Delivery Modalities in Preclinical Settings

While modifying the drug molecule itself is one approach to improve its therapeutic index, another is to control its delivery within the body. Targeted delivery systems aim to concentrate the therapeutic agent at the tumor site, thereby increasing its efficacy while minimizing exposure to healthy tissues and reducing side effects. mdpi.comnih.gov

A significant area for future research is the formulation of this compound into various nanocarrier systems. Numerous platforms have been developed for the parent compound, daunorubicin, which could be adapted and optimized. These include:

Liposomal Formulations: To alter pharmacokinetics and reduce cardiotoxicity. nih.gov

Polymeric Nanoparticles: Such as those made from casein or MPEG-PCL, which can offer pH-responsive drug release, beneficial for the acidic tumor microenvironment. nih.govoncotarget.comresearchgate.net

Aptamer-Conjugated Nanoparticles: Using DNA or RNA aptamers that bind to specific cancer cell surface proteins can enable active targeting. nih.govnih.gov

Magnetic Nanoparticles: Allowing for magnetic guidance to the tumor site and co-delivery of agents to overcome resistance. nih.govnih.gov

Preclinical studies should focus on developing and characterizing these formulations for this compound. Key parameters to investigate include drug loading capacity, release kinetics, stability, and in vivo biodistribution. The ultimate goal is to create a delivery system that maximizes the compound's therapeutic potential in relevant animal models of cancer. researchgate.net

Leveraging Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development process. jacc.orgacc.org These powerful computational tools can analyze vast and complex datasets to identify patterns, make predictions, and guide experimental design.

For this compound and future anthracycline development, AI/ML offers several exciting possibilities. Machine learning models can be trained on data from existing anthracycline derivatives to predict the antitumor activity and potential toxicity (e.g., cardiotoxicity) of novel compounds like this compound. cuny.edunih.gov This can help prioritize which derivatives to synthesize and test, saving time and resources. Furthermore, AI can be applied to multi-omics data generated from drug-treated cells to identify complex gene or protein signatures that are predictive of drug response. diva-portal.org This could lead to the development of companion diagnostics to identify patients who are most likely to benefit from treatment with this compound. As demonstrated in studies on anthracycline cardiotoxicity, ML algorithms can integrate clinical and genetic data to create robust risk prediction models, paving the way for personalized medicine approaches. jacc.orgacc.org

Q & A

Q. How should clinical trials for this compound address renal impairment in study design?

  • Methodological Answer : Use KDIGO CKD categories (G1–G5) for dose adjustment. Phase I trials should include PK sub-studies with stratified sampling (e.g., 24-hour urine collection for creatinine clearance). Monitor cardiotoxicity via echocardiography, as renal dysfunction exacerbates anthracycline-induced cardiomyopathy .

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